
Tetraphene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphene-8-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative It is characterized by a carboxyl group (-COOH) attached to the eighth carbon of the tetraphene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphene-8-carboxylic acid can be synthesized through several methods, including:
Oxidation of Tetraphene: This involves the oxidation of tetraphene using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium.
Grignard Reaction: Another method involves the reaction of tetraphenylmagnesium bromide with carbon dioxide, followed by acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form tetraphene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation Products: Various oxidized derivatives of tetraphene.
Reduction Products: Tetraphene-8-alcohol.
Substitution Products: Tetraphene-8-acyl chloride and other substituted derivatives.
Scientific Research Applications
Tetraphene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including nanomaterials and surface modifiers.
Mechanism of Action
The mechanism of action of tetraphene-8-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzo(a)pyrene: Another PAH with similar structural features but different functional groups.
Chrysene-4-carboxylic acid: A structurally related compound with a carboxyl group at a different position.
Properties
CAS No. |
92263-89-3 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
benzo[a]anthracene-8-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)16-7-3-5-13-10-17-14(11-18(13)16)9-8-12-4-1-2-6-15(12)17/h1-11H,(H,20,21) |
InChI Key |
YDQRTNKOSQZGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
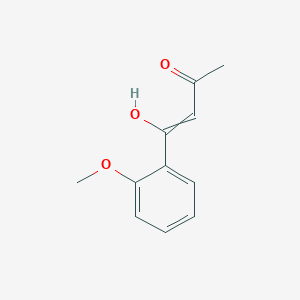
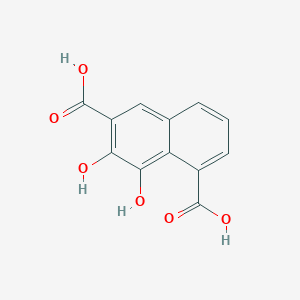
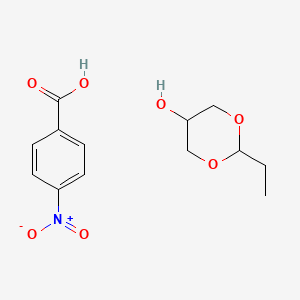
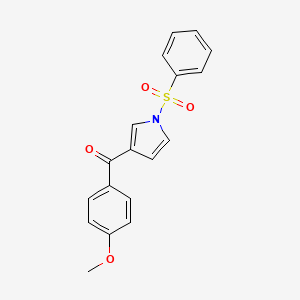
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
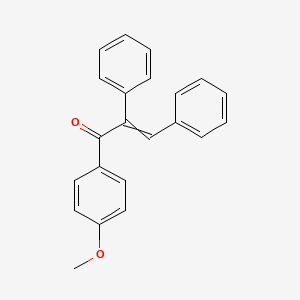

![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
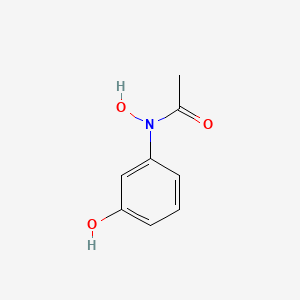
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
